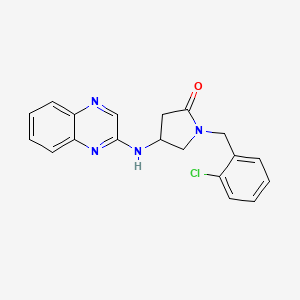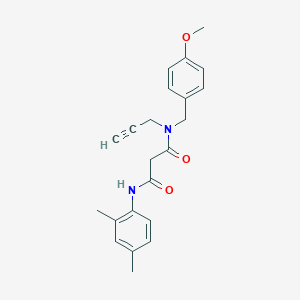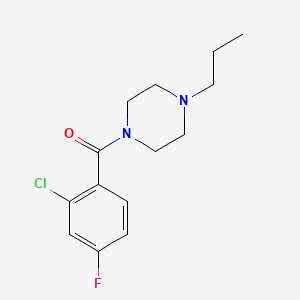![molecular formula C12H8BrN3O5 B5416918 6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5416918.png)
6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been extensively researched due to its potential applications in various fields of science. This compound is commonly known as BPN or Bromopyruvic Acid Nitrophenyl Ester. It is a yellow crystalline powder that is soluble in water and organic solvents. BPN is a potent inhibitor of enzymes involved in the energy metabolism of cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
BPN inhibits the activity of enzymes involved in the energy metabolism of cancer cells, specifically pyruvate kinase and lactate dehydrogenase. These enzymes are critical for the production of ATP, the energy currency of cells. By inhibiting these enzymes, BPN disrupts the energy metabolism of cancer cells, leading to a decrease in cell viability and proliferation.
Biochemical and Physiological Effects:
BPN has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This is due to the differential expression of pyruvate kinase and lactate dehydrogenase in cancer cells compared to normal cells. BPN has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BPN has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in the energy metabolism of cancer cells, making it a useful tool for studying the role of these enzymes in cancer biology. BPN is also relatively easy to synthesize, making it readily available for research purposes. However, BPN has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for research on BPN. One area of interest is the development of BPN derivatives with improved stability and solubility. Another area of interest is the combination of BPN with other cancer therapies to enhance its efficacy. Additionally, the use of BPN as a diagnostic tool for cancer detection is an area of active research. Overall, BPN has great potential for the development of new cancer therapies and further research is needed to fully explore its applications.
Méthodes De Synthèse
The synthesis of BPN involves the reaction of 3-bromo-4-hydroxybenzaldehyde with malonic acid in the presence of a base to form a pyrimidinedione intermediate. This intermediate is then coupled with nitrophenyl bromide using a coupling agent to form BPN. The synthesis of BPN is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of enzymes involved in the energy metabolism of cancer cells, leading to a decrease in cell viability and proliferation. BPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make BPN a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
6-[(Z)-2-(3-bromo-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O5/c13-7-5-6(2-4-9(7)17)1-3-8-10(16(20)21)11(18)15-12(19)14-8/h1-5,17H,(H2,14,15,18,19)/b3-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKWOQZFDRKOMP-IWQZZHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5416851.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5416861.png)

![[2-(2,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5416868.png)
![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)

![3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5416881.png)
![4-chloro-2-fluoro-N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5416889.png)


![4-{3-[(3,4-dichlorobenzyl)oxy]benzoyl}morpholine](/img/structure/B5416905.png)

![3-(butylthio)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5416927.png)